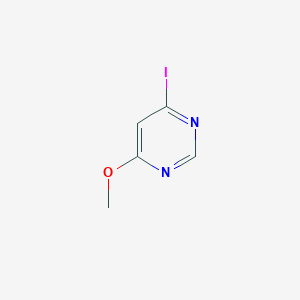

4-Iodo-6-methoxypyrimidine

描述

Significance of Halogenated Pyrimidines in Organic and Medicinal Chemistry

Halogenated pyrimidines are a class of organic compounds that play a crucial role in the development of new therapeutic agents and functional materials. The introduction of a halogen atom onto the pyrimidine (B1678525) ring can significantly alter the molecule's physical, chemical, and biological properties. This strategic modification is a common practice in medicinal chemistry to enhance the efficacy of drug candidates.

The carbon-iodine bond in compounds like 4-Iodo-6-methoxypyrimidine is particularly useful in a variety of organic reactions. The iodo group can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for constructing complex molecular architectures from simpler precursors.

Overview of Pyrimidine Core as a Pharmacophore

The pyrimidine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This is largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. researchgate.net This natural precedent has inspired the development of a vast number of synthetic pyrimidine derivatives with a wide range of therapeutic applications. researchgate.net

The pyrimidine core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors, underpins its success as a pharmacophore. researchgate.net Pyrimidine-based compounds have been successfully developed as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. nih.govresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Pyrimidine Core

| Drug Name | Therapeutic Area |

| 5-Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (HIV) |

| Imatinib | Anticancer |

| Rosuvastatin | Cardiovascular |

| Trimethoprim | Antibacterial |

Research Context and Importance of this compound

This compound serves as a key intermediate in the synthesis of various substituted pyrimidines. The iodine atom at the 4-position provides a reactive site for introducing a wide array of functional groups, while the methoxy (B1213986) group at the 6-position can also be modified or retained to influence the final compound's properties.

Researchers utilize this compound in the exploration of new chemical space around the pyrimidine core. By systematically modifying its structure, scientists can investigate structure-activity relationships (SAR) and optimize compounds for specific biological targets. This process is integral to modern drug discovery and development. The commercial availability of this compound from various suppliers facilitates its use in both academic and industrial research settings. a2bchem.comsigmaaldrich.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 161489-05-0 |

| Molecular Formula | C5H5IN2O |

| Molecular Weight | 236.01 g/mol |

The strategic importance of this compound lies in its ability to act as a versatile precursor for generating libraries of novel pyrimidine derivatives, thereby accelerating the discovery of new molecules with potential therapeutic value.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBUDQCGLQIPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427793 | |

| Record name | 4-Iodo-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161489-05-0 | |

| Record name | 4-Iodo-6-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161489-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of 4 Iodo 6 Methoxypyrimidine

Cross-Coupling Reactions

The presence of an iodine atom makes 4-Iodo-6-methoxypyrimidine an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. uwindsor.calibretexts.org this compound, as an iodo-substituted heterocycle, is a suitable electrophilic partner for these reactions. a2bchem.com The general reaction involves the coupling of the pyrimidine (B1678525) core with various aryl or vinyl boronic acids or their esters to yield 4-substituted-6-methoxypyrimidines. The reactivity of the C-I bond is high, often allowing the reaction to proceed under mild conditions. uwindsor.ca

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Electrophile | Nucleophile | Catalyst System | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-6-methoxypyrimidine |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). nrochemistry.com This method is known for its tolerance of a wide array of functional groups, and the reagents are often stable to air and moisture. nrochemistry.com this compound can be effectively coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to form new C-C bonds at the C4 position. The reaction typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.com Though effective, a significant drawback is the toxicity of the organotin reagents and byproducts. nrochemistry.comu-tokyo.ac.jp

Table 2: Generalized Stille Coupling Reaction

| Electrophile | Nucleophile | Catalyst | Conditions | Product |

| This compound | R-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | Anhydrous solvent | 4-R-6-methoxypyrimidine |

The Negishi coupling is a powerful cross-coupling method that forms carbon-carbon bonds from an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is noted for its high reactivity and functional group tolerance. wikipedia.org While a direct example for this compound is not detailed, the closely related 2-amino-4-iodo-6-methoxypyrimidine (B110972) has been successfully used in a Negishi coupling. nih.gov In this synthesis, the iodo-pyrimidine was coupled with an organozinc reagent derived from a protected guanine (B1146940) analogue. The reaction proceeded smoothly at room temperature using a palladium and copper co-catalyst system, highlighting the utility of this method for coupling complex, functionalized fragments to the iodo-methoxypyrimidine core. nih.gov

Table 3: Negishi Coupling of a this compound Derivative nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Product |

| 2-(di-tert-butoxycarbonylamino)-4-iodo-6-methoxypyrimidine | (7-(Trityl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)zinc chloride | Pd(PPh₃)₄, CuI | THF | Room Temp | Coupled fleximer precursor |

Beyond the Suzuki, Stille, and Negishi reactions, the reactive C-I bond of this compound allows it to participate in other palladium-catalyzed transformations. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.org this compound can be coupled with various alkynes using a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base, to synthesize 4-alkynyl-6-methoxypyrimidines. libretexts.orgresearchgate.net

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. a2bchem.com The reaction of this compound with an alkene would yield a 4-alkenyl-6-methoxypyrimidine. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While primarily used for amination, its principles are relevant. In one instance involving a related pyrimidine, a palladium catalyst intended for a Negishi coupling inadvertently induced a Buchwald-Hartwig type amination. nih.gov

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are crucial for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. nih.govnih.gov this compound and its derivatives are effective substrates for these transformations.

Research has shown that 4-(alkylamino)-5-iodo-6-methoxypyrimidines can undergo copper(I) iodide-catalyzed reaction with malononitrile (B47326) to form substituted pyrrolo[2,3-d]pyrimidines. researchgate.net More broadly, copper-catalyzed protocols have been developed for the coupling of iodo-heterocycles with a range of N-H containing heterocycles and alcohols. nih.govnih.govacs.org These reactions often require a ligand, such as a phenanthroline derivative, and a base to proceed efficiently. nih.gov For instance, the direct alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a CuI catalyst, demonstrating a viable pathway for C-O bond formation that could be applied to this compound. nih.gov

Table 4: Copper-Catalyzed Coupling of an Iodo-Pyrimidine Derivative researchgate.net

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product |

| 4-(Alkylamino)-5-iodo-6-methoxypyrimidine | Malononitrile | CuI (catalytic) | K₂CO₃ | DMSO | 100 °C | 7-Alkyl-6-amino-4-methoxypyrrolo[2,3-d]pyrimidine-5-carbonitrile |

Nucleophilic Substitution Reactions

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com While the iodine atom is an excellent leaving group in metal-catalyzed reactions, it can also be displaced by strong nucleophiles.

Furthermore, other positions on the ring or precursor molecules can be susceptible to nucleophilic attack. For example, the synthesis of this compound derivatives often starts from a corresponding chloropyrimidine. The chloro group is readily substituted by nucleophiles. In one synthetic sequence, the 4-chloro group of 4-chloro-5-iodo-6-methoxypyrimidines was substituted by various primary amines to afford 4-(alkylamino) derivatives. researchgate.net Similarly, 2-amino-4-iodo-6-methoxypyrimidine is synthesized from 2-amino-4-chloro-6-methoxypyrimidine (B129847) via a halogen exchange reaction using hydroiodic acid, where iodide acts as the nucleophile to displace the chloride. nih.gov This highlights that the reactivity towards nucleophiles is a key feature in the synthesis and functionalization of this class of compounds. smolecule.com

Reactivity of the Iodo Substituent

The iodine atom at the C4 position of the pyrimidine ring is the most reactive site for nucleophilic substitution and cross-coupling reactions. Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, the C4 position is highly electrophilic. semanticscholar.orgscialert.net The iodo group is an excellent leaving group, facilitating its displacement by a variety of nucleophiles.

This reactivity makes this compound and its analogues valuable precursors for metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The iodine at C4 serves as a "handle" for introducing aryl or heteroaryl groups via reactions like the Suzuki-Miyaura or Ullmann couplings. a2bchem.com For instance, 2-Amino-4-iodo-6-methoxypyrimidine is a precursor for Suzuki and Heck couplings to form biaryl compounds. a2bchem.com The iodine atom can also be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Table 1: Examples of Cross-Coupling Reactions Involving Iodo-Pyrimidines

| Reactant | Coupling Partner | Catalyst/Conditions | Product Type | Finding | Citation |

| 2-Amino-4-iodo-6-methoxypyrimidine | Arylboronic acid | Pd catalyst | Biaryl compound | The iodo group enables the formation of complex functionalized heterocycles. | a2bchem.com |

| 4-Iodo-2,6-dimethylpyrimidine | Styrene | Palladium acetate (B1210297), triethylamine | 4,6-Dimethyl-2-styrylpyrimidine | The iodo substituent at various positions (C2, C4, C5) can be functionalized via Heck-type reactions. | wiley.com |

| 4-Iodo-2-methyl-6-phenylpyrimidine | Styrene | Palladium acetate/triphenylphosphine | 2-Methyl-4-phenyl-6-styrylpyrimidine | Demonstrates the utility of iodo-pyrimidines in synthesizing styryl derivatives. | wiley.com |

Selective Substitutions at Pyrimidine Ring Positions

The pyrimidine ring possesses distinct electronic properties at its different carbon positions, which governs the regioselectivity of substitution reactions. The C2, C4, and C6 positions are electron-deficient due to the inductive effect of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. semanticscholar.orgscialert.net Conversely, the C5 position is more electron-rich and behaves more like a benzenoid carbon. semanticscholar.org

In polyhalogenated pyrimidines, the reactivity difference between the positions allows for sequential and selective functionalization. Generally, a halogen at the C4 position is more reactive towards nucleophilic substitution and cross-coupling than a halogen at the C2 position. thieme-connect.deresearchgate.net This preference is attributed to the favored oxidative addition of palladium catalysts to the C4-halogen bond in Suzuki reactions. researchgate.net

However, the presence of other substituents, like a methoxy (B1213986) group, can alter this selectivity. For instance, in the reaction of 2,4-dichloro-6-methoxypyrimidine (B105707) with a phenylboronic acid, no selectivity was observed between the C2 and C4 positions, leading to a mixture of isomers. researchgate.net This indicates that the directing effects of the methoxy group can counteract the intrinsic reactivity differences of the chloro-substituents.

Table 2: Regioselectivity in Pyrimidine Substitutions

| Substrate | Reagent/Reaction | Position of Substitution | Observation | Citation |

| 2,4-Dichloropyrimidines | Suzuki Cross-Coupling | C4 | Preferential substitution at C4 over C2. | researchgate.net |

| Poly-chloropyrimidines | Fluorination (various reagents) | C4 then C2 | The 4-chloro substituent is generally exchanged first. | thieme-connect.de |

| 2,4-dichloro-6-methoxypyrimidine | Phenylboronic acid / Suzuki Coupling | C2 and C4 | No selectivity observed, leading to isomeric products. | researchgate.net |

| 2,4,5-trifluoro-6-iodopyrimidine | Methanolysis | C4 | Preferential substitution of fluorine at the C4 position. | semanticscholar.orgscialert.net |

Dehalogenation Reactions

Dehalogenation, the removal of a halogen substituent, is a potential reaction for iodo-pyrimidines. This can be a desired transformation to produce a pyrimidine with a hydrogen at that position or an undesired side reaction during other functionalization attempts. A common method for the dehalogenation of 2-halogenopyrimidines involves treatment with hot hydriodic acid. publish.csiro.auresearchgate.net While this method is effective for 2-halo derivatives, its application to this compound must consider the potential for simultaneous hydrolysis of the methoxy group, as hydriodic acid can cleave ethers. publish.csiro.au Dehalogenation can also occur under certain nucleophilic substitution conditions, proceeding through an addition/elimination mechanism. researchgate.net

Functionalization Strategies for Pyrimidine Ring

Regioselective Functionalization Techniques

Achieving regioselective functionalization of the pyrimidine core is crucial for the synthesis of complex target molecules. Various strategies have been developed to control where new substituents are introduced.

Sequential Cross-Coupling: Exploiting the differential reactivity of halogens at various positions (e.g., I > Br > Cl) allows for a stepwise introduction of different groups. For instance, in a molecule with both bromine and iodine, the more reactive iodine can be selectively coupled first.

Directed Metalation: The use of directing groups in combination with organometallic reagents can achieve regioselective C-H activation and subsequent functionalization. For example, the zincation of pyrimidine using TMPZnCl·LiCl can be directed to the C2 position, a site that is often difficult to functionalize directly. wiley.com

Nucleophilic Aromatic Substitution (SNAr): The inherent electrophilicity of the C2, C4, and C6 positions allows for regioselective SNAr reactions. By choosing a pyrimidine with a good leaving group at the desired position (like this compound), nucleophiles can be introduced with high regiocontrol. nih.gov

C-H Functionalization Approaches

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-installed leaving groups like halogens. This atom-economical approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond.

For electron-deficient heterocycles like pyrimidine, radical-based C-H functionalization is a suitable method. Nucleophilic radicals, such as those generated from alkylsulfinate salts, preferentially attack the electron-poor C2, C4, and C6 positions of the pyrimidine ring. researchgate.net The regioselectivity of these reactions can often be predicted and controlled by the electronic effects of existing substituents on the ring. researchgate.net Another approach is through metalation, where a strong base removes a proton to form an organometallic intermediate, which can then be trapped with an electrophile. This has been demonstrated for the C2 and C4 positions of the pyrimidine ring. wiley.com

Reactions with Other Reagents and Intermediates

The iodine atom at the C4-position and the inherent reactivity of the pyrimidine ring make this compound a versatile substrate for various chemical transformations. Its reactions with other reagents and intermediates are crucial for the synthesis of more complex heterocyclic structures, particularly fused bicyclic systems. These reactions often involve metal-catalyzed cross-coupling followed by cyclization or direct condensation with bifunctional reagents.

Reactions Leading to Bicyclic Pyrimidine Systems

The construction of bicyclic systems fused to the pyrimidine core is a significant area of research, primarily for creating compounds with potential pharmacological activity. This compound and its derivatives serve as key precursors in these synthetic routes, particularly through tandem reactions like palladium-catalyzed cross-coupling followed by intramolecular cyclization. beilstein-journals.orgresearchgate.net

One notable pathway involves the synthesis of pyrrolo[2,3-d]pyrimidines. A general method has been developed starting from 4-chloro-6-methoxypyrimidines. These are first lithiated and then treated with iodine to produce 4-chloro-5-iodo-6-methoxypyrimidines. The more reactive chloro group is then substituted by primary amines. The resulting 4-(alkylamino)-5-iodo-6-methoxypyrimidines are key intermediates that undergo a copper-catalyzed reaction with propanedinitrile, leading to the formation of 6-aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives. researchgate.net

Another powerful strategy for creating fused pyrimidines is the Sonogashira cross-coupling reaction, which pairs the iodo-pyrimidine with a terminal alkyne. researchgate.net The resulting alkynylpyrimidine can then undergo an intramolecular cyclization to form a new fused ring. This Cacchi-type annulation is particularly effective when a nucleophilic group (like an amino or hydroxyl group) is positioned ortho to the alkyne, facilitating a 5-endo-dig cyclization to yield pharmaceutically relevant scaffolds such as aza-indoles. beilstein-journals.org

Table 1: Synthesis of Bicyclic Pyrimidine Systems

| Starting Material | Reagents & Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| 4-(Alkylamino)-5-iodo-6-methoxypyrimidines | Propanedinitrile, Copper Catalyst | 7-Alkyl-6-amino-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles | Good | researchgate.net |

| ortho-Aminoaryl iodides | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N; then heat to 60 °C | Functionalized aza-indole scaffolds | N/A | beilstein-journals.org |

| 5-Iodo-6-methylpyrimidine | Terminal Acetylenes, Pd Catalyst, CuI, DMF, rt | 5-Alkynyl-6-methylpyrimidine derivatives | Good | researchgate.net |

Reactions with Thio-containing Reagents

The functionalization of the this compound scaffold through reactions with sulfur-containing nucleophiles opens avenues to a variety of sulfur-bearing pyrimidines and fused thienopyrimidine systems. These compounds are of interest in medicinal chemistry.

A synthetic route to fused pyrimido[4,5-d]pyrimidines involves the use of isothiocyanates. A related starting material, 4-chloro-5-lithio-6-methoxy-2-(methylsulfanyl)pyrimidine, reacts with aliphatic isothiocyanates to yield N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides. These intermediates can be cyclized in the presence of sodium hydride to form 1,3-disubstituted 4-thioxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-ones. researchgate.net

The synthesis of thienopyrimidines, where a thiophene (B33073) ring is fused to the pyrimidine, is another important transformation. google.comnih.gov These bicyclic heterocycles are often prepared from appropriately substituted aminothiophenes which are then cyclized to form the pyrimidine ring. Conversely, a suitably functionalized pyrimidine can be used to construct the fused thiophene ring. For example, the reaction of pyrimidine derivatives with reagents like phenyl isothiocyanate can lead to thione intermediates which are precursors for thienopyrimidine ring systems. acgpubs.org The reactivity of the iodo- and methoxy- groups on the pyrimidine ring allows for sequential reactions to build these complex heterocyclic structures.

Table 2: Reactions of Pyrimidine Derivatives with Thio-containing Reagents

| Starting Material | Reagent | Product | Ref |

|---|---|---|---|

| 4-Chloro-5-lithio-6-methoxy-2-(methylsulfanyl)pyrimidine | Aliphatic isothiocyanates, then NaH | 1,3-Disubstituted 4-thioxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-ones | researchgate.net |

| 5-Amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile | Phenyl isothiocyanate | 4-Imino-3,9-diphenyl-7-(p-tolylamino)-3,4-dihydropyrimido[4',5':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione | acgpubs.org |

Theoretical and Computational Studies of 4 Iodo 6 Methoxypyrimidine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and physicochemical properties of molecules like 4-Iodo-6-methoxypyrimidine. These computational approaches allow for a detailed examination of the molecule's geometry and orbital energies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G* or 6-311G to achieve a balance between accuracy and computational cost. researchgate.netnih.gov These calculations yield the optimized molecular geometry, providing precise data on bond lengths and angles.

The geometry of this compound is optimized to find the lowest energy conformation. The resulting structural parameters, such as the lengths of the carbon-iodine (C-I), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, are critical for understanding the molecule's stability and steric profile.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations of similar heterocyclic compounds and may vary based on the specific computational method and basis set used.

| Parameter | Predicted Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| C4-I | ~2.10 |

| C6-O | ~1.36 |

| O-CH3 | ~1.43 |

| N1-C2 | ~1.34 |

| C2-N3 | ~1.33 |

| N3-C4 | ~1.38 |

| C4-C5 | ~1.39 |

| C5-C6 | ~1.38 |

| C6-N1 | ~1.37 |

| Bond Angles (°) | |

| I-C4-N3 | ~118.5 |

| I-C4-C5 | ~121.0 |

| O-C6-N1 | ~117.0 |

| O-C6-C5 | ~123.0 |

Analysis of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. schrodinger.comedu.krd The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap generally implies higher chemical reactivity and lower stability. edu.krd

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the iodine atom, which are rich in electrons. The LUMO is likely distributed across the pyrimidine ring's π-system. The energy gap can be calculated using DFT methods and indicates the lowest energy electronic excitation possible for the molecule. schrodinger.com

Table 2: Predicted Frontier Orbital Energies and Properties for this compound Note: These values are estimations based on typical results for substituted pyrimidines and serve as an illustrative example.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 |

NLO Calculations (Electric Dipole Moment, Polarizability)

Nonlinear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. journaleras.com Computational methods, particularly DFT, are effective tools for predicting the NLO properties of molecules. Key parameters include the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A large hyperpolarizability value is indicative of a strong NLO response. journaleras.comfrontiersin.org

For a molecule like this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing (and highly polarizable) iodine atom attached to the π-conjugated pyrimidine ring suggests potential for NLO activity. Theoretical calculations would quantify the dipole moment and polarizabilities to assess its suitability as an NLO material.

Table 3: Predicted NLO Properties for this compound Note: Values are illustrative, based on computational studies of other substituted pyridines and pyrimidines.

| Property | Predicted Value (a.u.) | Significance |

|---|---|---|

| Electric Dipole Moment (μ) | 2.0 - 4.0 D | Measures the molecule's overall polarity. |

| Mean Polarizability (α) | 80 - 120 | Indicates the ease of distortion of the electron cloud. |

| First-Order Hyperpolarizability (β) | Significant magnitude expected | Quantifies the second-order NLO response. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Ligand-Protein Binding Interactions

Molecular docking simulations of this compound can be performed against various biological targets to predict its binding mode. Pyrimidine derivatives are known to interact with a range of proteins, including kinases and DNA. nih.govmdpi.com A docking study would place the this compound molecule into the active site of a target protein, such as a Cyclin-Dependent Kinase (CDK) or DNA gyrase, to identify key binding interactions. researchgate.net

The methoxy group and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the C-H bonds can form weaker hydrogen bonds. The iodine atom is capable of forming halogen bonds, a specific type of non-covalent interaction that can significantly contribute to binding affinity. The aromatic pyrimidine ring can also participate in hydrophobic and π-stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Prediction of Binding Affinities

A primary goal of molecular docking is to predict the binding affinity, which is often expressed as a scoring function or binding energy (in kcal/mol). nih.gov A lower (more negative) binding energy suggests a more stable ligand-protein complex and higher affinity. Programs like AutoDock Vina are commonly used for these predictions. nih.gov

By docking this compound into the active site of a relevant therapeutic target, its binding affinity can be estimated and compared to that of known inhibitors. For example, docking against a cancer-related kinase could reveal its potential as an anti-proliferative agent. mdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target Note: This table is a fictional representation to illustrate typical docking results.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.0 to -9.0 | LEU 83, LYS 33, ASP 86, GLN 131 | Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions |

Conformational Analysis and Intramolecular Interactions

Conformational analysis of a molecule like this compound would theoretically involve the study of the rotational barrier around the C-O bond of the methoxy group. The orientation of the methyl group relative to the pyrimidine ring (either in the plane of the ring or out of the plane) would be a key parameter. Intramolecular interactions, such as weak hydrogen bonds or steric effects between the methoxy group, the iodine atom, and the nitrogen atoms of the pyrimidine ring, would be quantified to determine the most stable conformation. Such studies on other substituted pyrimidines have shown that the interplay between electron-donating and electron-withdrawing groups can significantly influence the molecular geometry.

Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound would interact with each other in a solid state is a critical area of theoretical study. These interactions govern the crystal packing and the resulting macroscopic properties of the material.

Hydrogen Bonding Networks

Given the structure of this compound, which lacks strong hydrogen bond donors (like -NH2 or -OH groups), conventional hydrogen bonding is not expected to be the dominant intermolecular force. However, weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing the crystal lattice. In studies of similar pyrimidines, these types of weak interactions are often observed to contribute to the formation of specific packing motifs.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. For this compound, this analysis would map the close contacts between neighboring molecules. The resulting 2D fingerprint plots would provide a percentage contribution of different types of interactions, such as H···H, C···H, N···H, and I···H/N/C/O contacts. This would offer a detailed picture of the forces holding the crystal together. For example, in many organic molecules, H···H contacts are often the most abundant, reflecting the prevalence of van der Waals forces. The presence of the iodine atom might also lead to significant halogen bonding (I···N or I···O interactions), which would be clearly identifiable with this method.

π-π Stacking Interactions

The aromatic pyrimidine ring suggests the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These are a common feature in the crystal structures of many aromatic and heteroaromatic compounds. Theoretical calculations would determine the geometry and energy of these interactions, for instance, whether they adopt a parallel-displaced or a T-shaped arrangement, and the centroid-to-centroid distance between the stacked rings. The substituent groups (iodo and methoxy) would modulate the electron density of the pyrimidine ring, thereby influencing the strength and nature of these π-π stacking interactions.

Applications in Medicinal Chemistry

As Intermediates for Biologically Active Compounds

4-Iodo-6-methoxypyrimidine is a heterocyclic organic compound frequently utilized in medicinal chemistry and pharmaceutical research as a versatile intermediate. cymitquimica.com Its pyrimidine (B1678525) ring, substituted with an iodine atom and a methoxy (B1213986) group, possesses unique chemical properties that make it a valuable starting material for the synthesis of diverse biologically active molecules. cymitquimica.com

The pyrimidine core is a privileged structure found in numerous top-selling pharmaceuticals. beilstein-journals.org Intermediates like this compound are instrumental in constructing these complex molecules. The reactivity of the iodo- group allows for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki or Sonogashira couplings, which are fundamental in medicinal chemistry for assembling the core structures of potential drug candidates. The methoxy group can influence the compound's solubility and stability and can be retained or modified in the final pharmaceutical agent. cymitquimica.com This strategic use of pyrimidine intermediates facilitates the exploration of chemical space to develop new therapeutic agents. nih.gov

The pyrimidine scaffold is not only significant in pharmaceuticals but also in the agrochemical sector. Research has demonstrated the potential of pyrimidine derivatives in creating new agents to protect crops. For instance, a pyrimido[2,1-b]quinazoline derivative, synthesized from pyrimidine precursors, has shown potent larvicidal properties against Anopheles arabiensis, a major malaria vector. nih.gov Furthermore, other pyrimidine-related compounds have been investigated for their ability to control plant diseases, indicating the broad utility of this chemical class in agriculture. mdpi.com The synthesis of such agrochemicals often relies on versatile building blocks like substituted pyrimidines to introduce the necessary functionalities for their desired pesticidal or fungicidal activity. nih.govmdpi.com

Anticancer Activities and Related Research

Pyrimidine derivatives are a significant class of compounds investigated in oncology for their potential as anticancer agents. mdpi.comresearchgate.net Their structural similarity to the natural purine (B94841) and pyrimidine bases allows them to interfere with nucleic acid synthesis and other critical cellular processes in cancer cells. nih.govnih.gov The development of novel antitumor drugs often involves the synthesis of various pyrimidine analogues to identify compounds with high efficacy and selectivity against cancer cell lines. nih.govmdpi.com

One of the promising strategies in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. The colchicine (B1669291) binding site on the protein tubulin is a key target for developing agents that inhibit microtubule polymerization. nih.govresearchgate.net Inhibition at this site leads to cell cycle arrest and ultimately, cell death. researchgate.net Numerous potent inhibitors targeting the colchicine binding site feature heterocyclic ring systems in their structure. nih.goveurekaselect.com The development of novel pyrimidine-based compounds, potentially derived from intermediates like this compound, represents a viable approach to discovering new colchicine binding site inhibitors with potent antitumor activity. eurekaselect.com

| Inhibitor Class | Core Heterocyclic Scaffold | Mechanism of Action |

|---|---|---|

| Combretastatin A-4 (CA-4) Analogues | Often feature substituted phenyl rings, can be linked to heterocycles | Binds to the colchicine site, inhibiting tubulin polymerization and disrupting microtubule structure. nih.gov |

| Quinoline/Quinazoline Derivatives | Quinoline or Quinazoline | Act as tubulin polymerization inhibitors by targeting the colchicine binding site. nih.goveurekaselect.com |

| Oxazolo[5,4-d]pyrimidines | Oxazolo[5,4-d]pyrimidine | Designed as structural analogs of purines to interfere with cellular processes, including potential inhibition of protein kinases involved in cell division. nih.gov |

A primary goal of anticancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. nih.gov Pyrimidine derivatives have been shown to trigger apoptosis through various mechanisms. The two main apoptotic pathways are the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which is mitochondria-mediated. researchgate.net Research on novel chalcone-thienopyrimidine derivatives demonstrated that their cytotoxic effects were achieved by modulating key proteins in the intrinsic apoptotic pathway. nih.gov Specifically, these compounds were found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and activating executioner caspases like caspase-3 and caspase-9. nih.gov The dysregulation of cell death pathways is a hallmark of cancer, and developing molecules that can reactivate these pathways is a critical area of antitumor drug development. nih.gov

| Protein Target | Function in Apoptosis | Effect of Pyrimidine Derivatives |

|---|---|---|

| Bcl-2 (B-cell lymphoma 2) | Anti-apoptotic; inhibits apoptosis | Downregulation, promoting cell death. nih.gov |

| Bax (Bcl-2-associated X protein) | Pro-apoptotic; promotes apoptosis | Upregulation, initiating the mitochondrial pathway of apoptosis. nih.gov |

| Caspase-9 | Initiator caspase in the intrinsic pathway | Upregulation and activation. nih.gov |

| Caspase-3 | Executioner caspase; cleaves cellular substrates | Upregulation and activation, leading to the execution of apoptosis. nih.govnih.gov |

The development of effective and targeted anticancer drugs is a major focus of modern medicinal chemistry. medscape.com The synthesis of novel chemical entities using versatile intermediates is a fundamental part of this process. Organometallic ruthenium(II) complexes, for example, have been developed to overcome multidrug resistance in tumors, a significant challenge in cancer treatment. nih.gov The design and synthesis of new series of pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines, have yielded compounds with potent cytotoxic activity against various human cancer cell lines, including prostate (PC-3), lung (A-549), and breast (MCF-7) cancer. nih.govmdpi.com The ultimate goal is to identify lead compounds that can be optimized to produce drugs with improved efficacy and the ability to circumvent mechanisms of drug resistance. medscape.comnih.gov

Antiviral Activities and Related Research

Inhibitors of Viral Replication

There is no available scientific literature detailing the activity of this compound as an inhibitor of viral replication. Research on pyrimidine analogs has identified compounds with antiviral properties, but studies specifically evaluating this compound for this purpose have not been found.

HIV-1 Related Research

Similarly, a review of existing research yields no studies on the application of this compound in HIV-1 related research. The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has included various heterocyclic compounds, but this compound is not among the documented inhibitors.

Anti-inflammatory and Immunomodulatory Applications

Cyclooxygenase Enzyme Inhibition

There is no evidence in the scientific literature to suggest that this compound has been investigated as an inhibitor of cyclooxygenase (COX) enzymes. While some pyrimidine derivatives have been explored for their anti-inflammatory effects through COX inhibition, this specific compound has not been a subject of such studies.

Toll-like Receptor (TLR) Agonism

No research has been identified that explores the potential for this compound to act as an agonist for Toll-like receptors (TLRs). The modulation of TLRs is a key strategy in immunotherapy, but the role of this particular compound in that context remains unexamined.

Macrophage Migration Inhibitory Factor (MIF) Inhibition

While there is a significant body of research on pyrimidine derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF), these studies have focused on other analogs. Specifically, the closely related compound, 4-Iodo-6-phenylpyrimidine (4-IPP), has been identified as a covalent inhibitor of MIF. However, there are no available studies that have investigated or established similar inhibitory activity for this compound.

Antimicrobial and Tuberculocidal Properties

Pyrimidine derivatives are a well-established class of antibacterial agents. nih.gov The antibacterial efficacy of these compounds is highly dependent on the substituents attached to the pyrimidine core. For instance, the presence of a halogen, such as iodine, can modulate the electronic properties and reactivity of the molecule, potentially enhancing its interaction with bacterial targets. Halogenated compounds have been noted for their improved target binding affinity and potential for enhanced antimicrobial activities. nih.gov

Studies on various substituted pyrimidines have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain amino-pyrimidine derivatives have demonstrated effectiveness against E. coli, with the position of bromo-substitution significantly influencing their activity. nih.gov Another study highlighted a thiophenyl-pyrimidine derivative as a potent agent against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). researchgate.net The mechanism of action for some pyrimidine derivatives has been attributed to the inhibition of essential bacterial enzymes, such as FtsZ, which is involved in cell division. researchgate.net

Given these findings, it is plausible that this compound could exhibit antibacterial properties. The iodine atom at the 4-position may contribute to its activity, while the methoxy group at the 6-position could influence its solubility and pharmacokinetic properties. However, without direct experimental data, its specific spectrum of activity and potency remain to be determined.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrimidine derivatives have emerged as a promising class of compounds in this regard. nih.gov Several pyrimidine-containing compounds have entered clinical trials for the treatment of tuberculosis. nih.gov

Research has shown that specific substitutions on the pyrimidine ring are critical for antimycobacterial activity. For instance, a study on flavonoid and pyrimidine compounds demonstrated that certain derivatives exhibit antimycobacterial effects against Mycobacterium tuberculosis and Mycobacterium avium. mdpi.com Another study assessing newly synthesized pyrimidine derivatives found that several compounds possessed significant antimycobacterial activity, with some being comparable to the first-line drug isoniazid. antibiotics-chemotherapy.ru The structural modifications in these active compounds often involve various substituted aryl and hetaryl groups attached to the pyrimidine core.

While direct studies on this compound are lacking, the known antimycobacterial potential of the pyrimidine scaffold suggests that this compound could be a candidate for further investigation. The lipophilicity and electronic effects conferred by the iodo and methoxy groups could influence its uptake by mycobacterial cells and its interaction with molecular targets.

Enzyme Inhibition Studies

Substituted pyrimidines are known to interact with a variety of enzymes, making them attractive scaffolds for the design of enzyme inhibitors. juniperpublishers.com The specific substituents on the pyrimidine ring dictate the target enzyme and the potency of inhibition.

For example, a study on the inhibitory effects of pyrimidine derivatives on glutathione (B108866) reductase (GR), an important enzyme in cancer treatment, found that compounds with amino and chloro groups exhibited effective inhibition. juniperpublishers.com Specifically, 4-amino-2,6-dichloropyrimidine (B161716) was identified as a potent noncompetitive inhibitor of GR. juniperpublishers.com Another area of interest is the inhibition of kinases, and pyridopyrimidine derivatives have been identified as potent inhibitors of adenosine (B11128) kinase (AK). nih.gov Furthermore, some novel trisubstituted morpholinopyrimidines have been shown to be potent inhibitors of PI3 kinase. mdpi.com Tetrahydropyrimidine derivatives have also been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with some compounds showing significant activity. nih.gov

Based on this body of research, this compound could potentially act as an inhibitor for various enzymes. The nature of the iodo and methoxy substituents would determine its specificity and affinity for different enzyme active sites. Further screening against a panel of enzymes would be necessary to identify its specific targets.

Interaction with Biological Targets

The biological activity of pyrimidine derivatives stems from their interaction with various molecular targets within cells. The pyrimidine structure is a key component of nucleobases, allowing these derivatives to potentially interact with DNA, RNA, and enzymes involved in nucleic acid metabolism. nih.govjuniperpublishers.com

The specific substituents on the pyrimidine ring are critical for directing the molecule to its biological target. For instance, the thiophenyl-pyrimidine derivative mentioned earlier was found to inhibit the bacterial cell division protein FtsZ. researchgate.net Pyridopyrimidine-based inhibitors of adenosine kinase act by binding to the enzyme's active site. nih.gov In the context of cancer, pyrimidine derivatives have been designed to target kinases such as PIM-1 kinase, inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new and more potent therapeutic agents. nih.gov

The position and nature of substituents on the pyrimidine ring have a profound impact on the resulting biological activity. juniperpublishers.com

Alkoxy Substituents: Methoxy groups and other alkoxy substituents can also modulate the biological activity of pyrimidine derivatives. The methoxy group can affect the compound's solubility, metabolic stability, and ability to form hydrogen bonds. While specific SAR studies detailing the impact of a 6-methoxy group in conjunction with a 4-iodo substituent are not available, in broader studies of heterocyclic compounds, methoxy groups have been shown to influence a range of activities, including antimicrobial and enzyme inhibitory effects.

Comparison with Structural Analogs

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. In the case of this compound, the iodine and methoxy groups play crucial roles in its chemical reactivity and potential biological interactions.

The iodine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, the iodo group can serve as a leaving group in cross-coupling reactions, providing a versatile handle for the introduction of various functional groups to create a library of analogs for structure-activity relationship (SAR) studies. For instance, the iodine can be replaced by other groups to probe the effect of size, electronics, and hydrogen bonding potential on the biological activity of the resulting compounds.

The methoxy group at the 6-position can influence the compound's solubility, metabolic stability, and electronic properties. The replacement of the methoxy group with other alkoxy groups or amines can modulate these properties, potentially leading to improved pharmacokinetic profiles or enhanced target engagement.

A pertinent example of the significance of the 4- and 6-substituents can be seen in the development of kinase inhibitors. Research into Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors has explored 2,4-disubstituted pyrimidine scaffolds. While direct utilization of this compound in published TAK1 inhibitors is not explicitly detailed, the exploration of various substituents at these positions is a common strategy to optimize potency and selectivity. For example, in the development of certain kinase inhibitors, the replacement of a chlorine atom with a more reactive iodine atom can facilitate the synthesis of a wider range of derivatives for biological evaluation.

To illustrate the impact of structural modifications on biological activity, consider the hypothetical comparison presented in the table below, which is based on general principles of medicinal chemistry and SAR of pyrimidine-based inhibitors.

| Compound | 4-Substituent | 6-Substituent | Hypothetical Target Affinity (IC50) | Rationale for Activity Change |

| This compound Derivative | Iodo | Methoxy | Baseline | The iodo group may form a halogen bond with the target protein, contributing to binding affinity. |

| Analog A | Chloro | Methoxy | Weaker | The smaller chlorine atom may result in a weaker halogen bond compared to iodine, leading to reduced affinity. |

| Analog B | Phenyl | Methoxy | Potentially Stronger | The phenyl group can engage in additional hydrophobic or pi-stacking interactions within the binding pocket, potentially increasing affinity. |

| Analog C | Iodo | Amino | Variable | The amino group can act as a hydrogen bond donor, which could either be beneficial or detrimental to binding depending on the specific interactions with the target protein. |

This table demonstrates how systematic modifications of the 4- and 6-positions can lead to significant changes in biological activity, underscoring the importance of this compound as a starting point for such explorations.

Pharmacokinetics and Metabolic Pathways (If Applicable to Research)

The presence of the methoxy group suggests that O-demethylation is a probable metabolic pathway. This reaction, typically catalyzed by cytochrome P450 enzymes in the liver, would result in the formation of a hydroxypyrimidine metabolite. This metabolite could then be further conjugated, for example, with glucuronic acid, to facilitate its excretion from the body.

The carbon-iodine bond can also be subject to metabolic cleavage, although this is generally a less common metabolic pathway compared to the metabolism of other carbon-halogen bonds. Deiodination would lead to the formation of the corresponding 6-methoxypyrimidine.

The table below outlines the potential metabolic pathways for this compound.

| Metabolic Pathway | Potential Metabolite | Enzyme Family Involved | Potential Impact on Activity/Excretion |

| O-Demethylation | 4-Iodo-6-hydroxypyrimidine | Cytochrome P450 | The hydroxyl group can serve as a handle for Phase II conjugation, increasing water solubility and facilitating excretion. The biological activity of the metabolite may differ from the parent compound. |

| Deiodination | 6-Methoxypyrimidine | Various | This would likely lead to a significant change in biological activity due to the loss of the key iodine substituent. |

| Phase II Conjugation (of the hydroxylated metabolite) | 4-Iodo-6-(glucuronidyloxy)pyrimidine | UDP-glucuronosyltransferases (UGTs) | Greatly increases water solubility, leading to rapid excretion in the urine or bile. |

It is important to emphasize that these are predicted pathways based on the chemical structure of this compound. Definitive information on its pharmacokinetics and metabolism would require dedicated in vitro and in vivo studies.

Advanced Characterization Techniques in Research on Pyrimidine Derivatives

Spectroscopic Methods

Spectroscopy is indispensable for determining the molecular structure of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique pieces of the structural puzzle.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 4-Iodo-6-methoxypyrimidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the protons of the methoxy (B1213986) group. The chemical shifts and coupling patterns of the ring protons would confirm their relative positions. The ¹³C NMR spectrum would complement this by identifying the carbon skeleton, including the carbons bearing the iodo and methoxy substituents, as well as the distinct carbons of the pyrimidine ring.

While specific spectral data for this compound is not detailed in the reviewed literature, analysis of closely related structures provides valuable reference points. For instance, the characterization of 2-amino-4-iodo-6-methoxypyrimidine (B110972) and 4-chloro-5-iodo-6-methoxypyrimidine highlights the typical chemical shifts observed in such systems. nih.govclockss.org

Table 1: NMR Data for Pyrimidine Derivatives Related to this compound

| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) | Source |

| 2-Amino-4-iodo-6-methoxypyrimidine | ¹H NMR | DMSO-d₆ | 3.78 (s, 3H), 6.07 (s, 1H), 7.15 (br, 2H) | nih.gov |

| ¹³C NMR | DMSO-d₆ | 40.7, 94.7, 160.3, 163.4, 171.5 | nih.gov | |

| 4-Chloro-5-iodo-6-methoxypyrimidine | ¹H NMR | CDCl₃ | 4.07 (s, 3H), 8.44 (s, 1H) | clockss.org |

This table presents NMR data for compounds structurally similar to this compound to illustrate expected spectral regions.

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

For this compound (C₅H₅IN₂O), the calculated molecular weight is 236.01 g/mol . sigmaaldrich.com In electrospray ionization (ESI) mass spectrometry, the compound would be expected to be detected as a protonated molecule, [M+H]⁺, at an m/z value of approximately 237. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

Published data for related isomers and analogues corroborates these expectations. For example, the isomer 5-Iodo-4-methoxypyrimidine showed an [M+H]⁺ ion at m/z 236.56 (calculated for C₅H₅IN₂O as 236.95). semanticscholar.org Similarly, 2-amino-4-iodo-6-methoxypyrimidine was confirmed by ESI-MS, with a calculated [M+H]⁺ of 251.96, which was found experimentally. nih.gov

Table 2: Mass Spectrometry Data for Pyrimidine Derivatives

| Compound | Ionization Method | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Source |

| 5-Iodo-4-methoxypyrimidine | ESI | C₅H₅IN₂O | 236.95 | 236.56 | semanticscholar.org |

| 2-Amino-4-iodo-6-methoxypyrimidine | ESI | C₅H₆IN₃O | 251.96 | 251.96 | nih.gov |

This table shows mass spectrometry results for compounds related to this compound, demonstrating the utility of the technique for molecular weight confirmation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is a valuable tool for identifying the presence of specific bonds and functional groups within a molecule.

The IR spectrum of this compound would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the methoxy group, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-O stretching for the methoxy ether linkage. The presence of the C-I bond would also result in a low-frequency vibration.

As a reference, the IR spectrum of 4-chloro-5-iodo-6-methoxypyrimidine shows prominent bands at 1539, 1399, and 1036 cm⁻¹. clockss.org These absorptions are indicative of the pyrimidine ring system and associated functional groups.

Table 3: IR Spectroscopic Data for a Related Pyrimidine Derivative

| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) | Source |

| 4-Chloro-5-iodo-6-methoxypyrimidine | KBr | 1539, 1399, 1036 | clockss.org |

This table provides IR data for a structurally similar compound to indicate the expected regions of absorption for this compound.

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, provide the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) is the premier technique for determining the three-dimensional atomic structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and thus the atomic positions can be constructed.

While a crystal structure for this compound has not been reported in the searched literature, the methodology is well-suited for this class of compounds. The successful application of SC-XRD to related iodo-pyrimidine derivatives, such as 2-Iodo-4,6-dimethylpyrimidine, demonstrates the feasibility and utility of this technique for establishing unambiguous structural proof and understanding solid-state packing. nih.gov

The data obtained from an SC-XRD experiment allows for a detailed crystal structure analysis. This analysis reveals precise intramolecular parameters, such as the lengths of C-C, C-N, C-O, and C-I bonds, as well as the bond angles that define the geometry of the pyrimidine ring.

Furthermore, the analysis provides insight into the intermolecular forces that govern the crystal packing. In the case of this compound, this would include an examination of potential hydrogen bonds, dipole-dipole interactions, and halogen bonding involving the iodine atom. Understanding these interactions is crucial for rationalizing physical properties like melting point and solubility. The crystal structure of 2-Iodo-4,6-dimethylpyrimidine, for which data is available through the Cambridge Crystallographic Data Centre (CCDC), serves as an example of how such analyses can illuminate the packing motifs in this family of compounds. nih.gov

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules within a crystal lattice is dictated by a variety of intermolecular forces, which significantly influence the material's physical properties. In the case of this compound and related pyrimidine derivatives, the crystal packing is a result of a complex interplay between halogen bonds, hydrogen bonds, and other van der Waals forces. rsc.org The study of these interactions is crucial for understanding the compound's stability and behavior in the solid state. bibliotekanauki.pl

Halogen bonding is a primary directional interaction governing the crystal structure of iodo-substituted compounds. The iodine atom in this compound can act as a Lewis acidic center, forming non-covalent bonds with Lewis bases. illinois.edu This interaction, where the halogen atom accepts electron density, plays a pivotal role in the engineering of molecular structures. illinois.edu The strength of these bonds can influence properties such as melting point, with many halogenated pyrimidines exhibiting higher melting points due to stabilization from these interactions.

While no specific crystallographic data for this compound is publicly available, analysis of analogous structures provides significant insight. For instance, in the crystal lattice of 4,6-dichloro-5-methoxypyrimidine, short chlorine-nitrogen (Cl···N) contacts ranging from 3.09 to 3.10 Å are observed, which contribute to the stability of the crystal structure. It is highly probable that similar interactions occur in this compound, specifically I···N halogen bonds between the iodine atom of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule.

Furthermore, the methoxy group and the pyrimidine ring itself can participate in weaker hydrogen bonds and π-stacking interactions, further stabilizing the crystal lattice. The flexible chemical structure of such molecules allows for various orientations, potentially leading to different polymorphic forms under varying crystallization conditions. bibliotekanauki.pl

Table 1: Potential Intermolecular Interactions in this compound Crystal Lattice

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | Iodine (C-I) | Pyrimidine Nitrogen (N) | Major directional force influencing crystal packing and stability. illinois.edu |

| Hydrogen Bond | Methyl/Aryl C-H | Pyrimidine Nitrogen (N), Methoxy Oxygen (O) | Contributes to overall lattice energy and structural conformation. |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Influences packing density and electronic properties. |

Chromatographic and Purity Analysis

Ensuring the purity of chemical compounds is paramount for their application in research and synthesis. Chromatographic and spectroscopic techniques are indispensable tools for the purification and analysis of this compound.

Chromatographic Methods

Flash column chromatography is a standard method for the purification of pyrimidine derivatives. For the positional isomer, 5-iodo-4-methoxypyrimidine, purification is effectively achieved using flash column chromatography on silica (B1680970) with a gradient of ethyl acetate (B1210297) in hexanes (0–50%). semanticscholar.org This method is suitable for separating the target compound from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of such compounds. It is routinely used to determine the purity of related pyrimidine building blocks, often achieving greater than 98% or 99% purity. vwr.com For instance, the solubility of 2-amino-4-chloro-6-methoxypyrimidine (B129847) has been precisely determined using HPLC analysis. researchgate.net

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another vital technique. GC is used to confirm the purity of related halogenated pyrimidines, such as 4-chloro-6-methoxypyrimidine, which is reported with a purity of >98.0% by this method. vwr.comottokemi.com GC-MS serves as a powerful tool for both separating components in a mixture and identifying them by their mass-to-charge ratio, which is invaluable for detecting volatile impurities or reaction byproducts. cmbr-journal.comresearchgate.net

Spectroscopic and Purity Confirmation

While commercial suppliers may not always provide detailed analytical data for this specific compound, they emphasize the user's responsibility to confirm its identity and purity. sigmaaldrich.comsigmaaldrich.com This underscores the importance of in-house analytical validation.

Key analytical data for the related isomer 5-Iodo-4-methoxypyrimidine, obtained through research, provides a reference for the expected analytical profile of this compound. semanticscholar.org

Table 2: Analytical Data for Isomeric 5-Iodo-4-methoxypyrimidine

| Analysis Type | Technique | Results |

| Nuclear Magnetic Resonance | ¹H NMR (500 MHz, CDCl₃) | δ 8.79 (s, 1H), 8.72 (s, 1H), 4.10 (s, 3H) |

| Nuclear Magnetic Resonance | ¹³C NMR (126 MHz, CDCl₃) | δ 167.1, 163.9, 157.4, 80.1, 54.8 |

| Mass Spectrometry | ESI+ | m/z calcd for C₅H₅IN₂O [M+H]⁺ 236.95, found 236.56 |

| Data sourced from a study on 5-Iodo-4-methoxypyrimidine and is presented for illustrative purposes. semanticscholar.org |

This combination of chromatographic separation and spectroscopic analysis ensures the high purity and confirmed identity of this compound, which is essential for its use in further scientific applications.

常见问题

Basic: What safety protocols are essential for handling 4-Iodo-6-methoxypyrimidine in laboratory settings?

Answer:

- Protective Equipment: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or closed systems to minimize inhalation risks .

- Waste Management: Segregate halogenated waste (e.g., iodine byproducts) and dispose via certified hazardous waste services to avoid environmental contamination .

- Spill Handling: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential reactivity .

Table 1: Safety Parameters from Analogous Pyrimidines

| Parameter | Recommendation | Source Compound | Evidence ID |

|---|---|---|---|

| Respiratory Protection | Dust respirator (NIOSH) | 4-Chloro-6-arylpyrimidine | |

| Glove Material | Nitrile (0.11 mm) | 4,6-Dimethoxypyrimidine |

Basic: How can the structure of this compound be confirmed post-synthesis?

Answer:

- Spectroscopic Analysis:

- Elemental Analysis: Validate iodine content (~50.4%) via combustion analysis .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Case Study: If NMR shows unexpected splitting, consider:

- Tautomerism: Pyrimidines may exhibit keto-enol tautomerism, altering peak positions. Use DMSO-d₆ to stabilize tautomers .

- Impurity Analysis: Halogenated byproducts (e.g., 4,6-diiodo derivatives) may form; use column chromatography (silica gel, hexane/EtOAc) for purification .

- Cross-Validation: Combine IR (C-I stretch ~500 cm⁻¹) and X-ray crystallography for unambiguous confirmation .

Advanced: What synthetic routes optimize yield for this compound?

Answer:

- Methodology from Analogous Compounds:

- Aminolysis-Cyclization: React methoxyacetate derivatives with iodine sources (e.g., NIS) in DMF at 100°C under inert atmosphere. Yields ~42% (similar to 4,6-dichloro-5-methoxypyrimidine) .

- Chlorination-Iodination: Substitute chlorine in 4-chloro-6-methoxypyrimidine using NaI/CuI in acetonitrile (80°C, 12h), achieving >75% conversion .

Table 2: Reaction Optimization Parameters

| Condition | Optimal Value | Evidence ID |

|---|---|---|

| Solvent | DMF or MeCN | |

| Temperature | 80–100°C | |

| Catalyst | CuI (for halogen exchange) |

Advanced: How does this compound serve as a building block in medicinal chemistry?

Answer:

- Cross-Coupling Reactions:

- Case Study: In synthesizing tert-butyl carbamate derivatives, this compound enabled selective functionalization of bicyclic amines .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

- Temperature: Store at –20°C in amber vials to avoid photodegradation.

- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the methoxy group .

- Incompatible Materials: Avoid contact with oxidizing agents (e.g., peroxides) to prevent explosive reactions .

Advanced: How can researchers design experiments to study reaction mechanisms involving this compound?

Answer:

- Isotopic Labeling: Use deuterated solvents (DMSO-d₆) to trace proton transfer steps in tautomerism .

- Kinetic Studies: Monitor iodine displacement rates via HPLC under varying temperatures (Arrhenius plots) .

- Computational Modeling: Employ DFT calculations (Gaussian 09) to predict transition states in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。